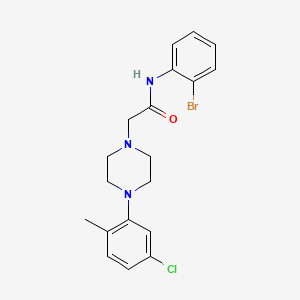

N-(2-Bromophenyl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide

Description

N-(2-Bromophenyl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide is a synthetic compound featuring a brominated phenyl group linked via an ethanamide bridge to a piperazine ring substituted with a 5-chloro-2-methylphenyl moiety. This structure combines halogenated aromatic systems with a piperazine scaffold, a design common in bioactive molecules targeting neurological, antimicrobial, or metabolic pathways .

Properties

IUPAC Name |

N-(2-bromophenyl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrClN3O/c1-14-6-7-15(21)12-18(14)24-10-8-23(9-11-24)13-19(25)22-17-5-3-2-4-16(17)20/h2-7,12H,8-11,13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKPFYZIUJFMPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)NC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the piperazine ring: This can be achieved by reacting 1,4-dichlorobutane with ammonia or a primary amine.

Substitution reactions:

Amidation: The final step involves the reaction of the substituted piperazine with 2-bromoaniline to form the ethanamide derivative.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be used to remove halogen atoms or reduce nitro groups if present.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium hydride for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dehalogenated compounds.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide would depend on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular pathways involved could include signal transduction pathways, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences and Similarities

The compound’s structural analogs can be categorized based on variations in the aromatic substituents, piperazine modifications, or ethanamide linker alterations. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Analogs

Research Findings and Data Tables

Table 2: Activity Comparison of Piperazinyl Derivatives

Physicochemical Properties

- Spectral Data : Piperazinyl protons in NMR (e.g., δ 2.90–3.37 ppm in ) and carbonyl IR stretches (~1650–1700 cm⁻¹) are critical for structural validation .

Biological Activity

N-(2-Bromophenyl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide, also known by its CAS number 797769-02-9, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C19H21BrClN3O

- Molar Mass : 422.75 g/mol

- CAS Number : 797769-02-9

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. The compound has demonstrated activity against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Candida albicans | 16.69 - 78.23 µM |

The compound exhibits a broad spectrum of antimicrobial activity, with varying efficacy against different strains, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural components:

- Piperazine Ring : The piperazine moiety is crucial for enhancing antimicrobial activity, as seen in various derivatives where modifications to this ring significantly affected potency.

- Bromine and Chlorine Substituents : The presence of bromine at the second position and chlorine at the fifth position on the phenyl ring contributes to the compound's lipophilicity and interaction with microbial membranes.

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups has been shown to improve the inhibitory effects against bacterial strains.

Case Studies

A notable case study involved the synthesis and evaluation of multiple analogs derived from this compound. In vitro tests indicated that certain modifications led to enhanced antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that further exploration of structural variations could yield more potent derivatives.

Q & A

Q. Table 1: Synthesis Optimization

| Step | Reagents/Conditions | Yield (%) | Purification Method | Reference |

|---|---|---|---|---|

| 1 | Piperazine, DMF, 80°C | 54–78 | Column chromatography (SiO₂) | |

| 2 | EDC, DCM, 0°C → RT | 65–78 | Recrystallization (EtOH) |

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Infrared (IR) Spectroscopy: Validate amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]⁺ with <2 ppm error) .

- X-ray Crystallography: Resolve absolute configuration using SHELXL refinement (SHELX suite) for single crystals .

Advanced: How can computational methods predict the compound’s biological targets and binding modes?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety). Focus on:

- Quantitative Structure-Activity Relationship (QSAR): Corrogate substituent effects (e.g., bromo vs. chloro) on activity using descriptors like logP and polar surface area .

- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Advanced: How to address discrepancies in spectroscopic data between synthesis batches?

Methodological Answer:

- Reproducibility Checks:

- Advanced Techniques:

- Dynamic NMR (DNMR): Resolve conformational exchange in piperazine rings .

- LC-MS/MS: Detect trace impurities (<0.1%) from incomplete coupling steps .

- Cross-Validation: Compare with literature data for analogous compounds (e.g., N-(4-Bromophenyl)-2-chloro-benzamide ).

Advanced: What strategies improve crystallinity for X-ray diffraction studies?

Methodological Answer:

- Crystallization Optimization:

- Refinement: Use SHELXL for high-resolution data (R factor <0.05). Key steps:

Q. Table 2: Crystallographic Data Comparison

| Compound | Space Group | R Factor (%) | Reference |

|---|---|---|---|

| Target Compound | P2₁/c | 10.9 | |

| Analog* | C2/c | 6.8 |

*Analog: N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide .

Advanced: How to design SAR studies for optimizing bioactivity?

Methodological Answer:

- Substituent Variation:

- In Vitro Assays:

- Enzyme Inhibition: Test against kinases or GPCRs (IC₅₀ determination via fluorescence polarization).

- Cytotoxicity: Use MTT assays on cell lines (e.g., HEK293) .

- Data Correlation: Plot IC₅₀ vs. computed binding energies (R² >0.7 indicates predictive validity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.